molecular formula C51H82N8O20S B1230816 WF 11899B CAS No. 160335-88-6

WF 11899B

Cat. No.: B1230816
CAS No.: 160335-88-6
M. Wt: 1159.3 g/mol
InChI Key: UAVDXYBHHGLUFT-IAJXFCBZSA-N
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Description

The compound “WF 11899B” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes amino acids, hydroxyl groups, and sulfooxyphenyl groups. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and specific stereochemical control. Typical synthetic routes may involve:

    Protection of Amino and Hydroxyl Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions.

    Peptide Bond Formation: Utilizing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds between amino acids.

    Deprotection: Removing protecting groups under specific conditions to reveal the functional groups.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines use solid-phase synthesis techniques to build the molecule step-by-step on a resin support.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: PCC (pyridinium chlorochromate), KMnO4 (potassium permanganate).

    Reducing Agents: NaBH4, LiAlH4.

    Coupling Reagents: EDC, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and stereochemistry.

Biology

In biology, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, similar compounds are often investigated for their therapeutic potential, including as drug candidates for various diseases.

Industry

In industry, such compounds can be used in the development of new materials, pharmaceuticals, or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar structures.

    Proteins: Larger molecules composed of one or more long chains of amino acids.

    Peptidomimetics: Molecules that mimic the structure and function of peptides.

Uniqueness

The uniqueness of this compound lies in its specific sequence of amino acids and the presence of unique functional groups, which may confer specific biological or chemical properties not found in other similar compounds.

Properties

CAS No.

160335-88-6

Molecular Formula

C51H82N8O20S

Molecular Weight

1159.3 g/mol

IUPAC Name

(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C51H82N8O20S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-38(66)56-33(24-36(64)44(55)69)45(70)57-41(29(3)61)47(72)58-26-31(62)23-34(58)42(67)51(75)49(4,30-19-18-20-32(22-30)79-80(76,77)78)27-59(46(71)40(54)35(63)25-37(52)65)50(51,48(73)74)43(68)39(53)28(2)60/h18-20,22,28-29,31,33-36,39-41,60-64,75H,5-17,21,23-27,53-54H2,1-4H3,(H2,52,65)(H2,55,69)(H,56,66)(H,57,70)(H,73,74)(H,76,77,78)/t28-,29-,31?,33+,34+,35?,36?,39+,40+,41+,49?,50-,51?/m1/s1

InChI Key

UAVDXYBHHGLUFT-IAJXFCBZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C(=O)N)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CC(C[C@H]1C(=O)C2([C@@](N(CC2(C)C3=CC(=CC=C3)OS(=O)(=O)O)C(=O)[C@H](C(CC(=O)N)O)N)(C(=O)[C@H]([C@@H](C)O)N)C(=O)O)O)O

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC(C(=O)N)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(CN(C2(C(=O)C(C(C)O)N)C(=O)O)C(=O)C(C(CC(=O)N)O)N)(C)C3=CC(=CC=C3)OS(=O)(=O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC(C(=O)N)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(CN(C2(C(=O)C(C(C)O)N)C(=O)O)C(=O)C(C(CC(=O)N)O)N)(C)C3=CC(=CC=C3)OS(=O)(=O)O)O)O

Synonyms

WF 11899B
WF-11899B
WF11899B

Origin of Product

United States

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